molecular formula C14H21N3O3 B6779981 N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6779981
M. Wt: 279.33 g/mol
InChI Key: HCKDLYQWOHOTSK-UHFFFAOYSA-N
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Description

N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyloxolan ring, a methoxy group, and a methylpyrazol moiety

Properties

IUPAC Name

N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-17-8-10(7-15-17)13(19-2)14(18)16-11-5-6-20-12(11)9-3-4-9/h7-9,11-13H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKDLYQWOHOTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)NC2CCOC2C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the cyclopropyloxolan ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the methylpyrazol moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyloxolan-3-yl)-2-methoxy-2-(1-methylpyrazol-4-yl)acetamide: shares structural similarities with other compounds containing cyclopropyloxolan, methoxy, and pyrazol moieties.

    2-cyano-N-(1,3,5-trimethylpyrazol-4-yl)acetamide: Another compound with a pyrazol moiety, used in different chemical and biological applications.

    2-amino-N-(2-methoxy-5-methylphenyl)acetamide: Contains a methoxy group and is used in various synthetic and research contexts.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research.

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